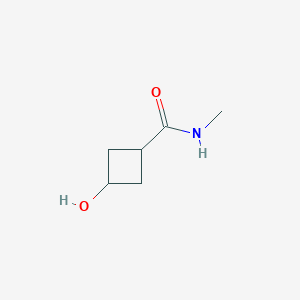
Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester
Vue d'ensemble
Description
Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, also known as 4-Bromo-2-methoxy-3-oxo-N-ethylbutanamide, is an organic compound that belongs to the class of compounds known as N-alkylated amides. This compound can be found in a variety of foods, such as mushrooms, lettuce, and olives. It is also found in some pharmaceuticals, such as the anti-inflammatory drug naproxen. The structure of 4-Bromo-2-methoxy-3-oxo-N-ethylbutanamide is composed of an ethyl group attached to a nitrogen atom and an oxygen atom, and a bromine atom attached to a carbon atom. This compound is known to have a variety of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.
Applications De Recherche Scientifique
Catalysis and Synthesis
The compound is utilized in various catalytic processes, particularly in the synthesis of complex molecules. Its properties can facilitate the formation of carbon-heteroatom bonds, which are crucial in constructing pharmaceuticals and agrochemicals .
Pharmaceutical Intermediates
As an intermediate, ethyl 4-bromo-2-methoxyimino-3-oxobutanoate plays a role in the synthesis of various drugs. It can be used to introduce bromine atoms into molecules, which is a common modification to alter the biological activity of a compound .
Material Science
In material science, this compound can be used to modify surface properties of materials or to synthesize polymers with specific characteristics. Its reactivity with different substrates allows for the creation of materials with desired physical and chemical properties .
Agricultural Chemistry
In the field of agricultural chemistry, it serves as a precursor for the synthesis of herbicides, pesticides, and fungicides. The bromine and methoxyimino groups are particularly useful for creating compounds that target specific pests or weeds .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to identify or quantify other substances. Its distinct chemical structure makes it suitable for use in spectroscopy and chromatography .
Environmental Studies
Researchers use ethyl 4-bromo-2-methoxyimino-3-oxobutanoate to study its environmental fate and behavior. Understanding its breakdown products and interaction with environmental factors is key to assessing its impact on ecosystems .
Propriétés
IUPAC Name |
ethyl 4-bromo-2-methoxyimino-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLGGWIEBUSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)
![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)

![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)



![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)




![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)